molecular formula C9H16N2O2 B11910555 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B11910555
M. Wt: 184.24 g/mol
InChI Key: AHTDPOZMLNIELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound featuring a 1-oxa-3,9-diazaspiro[5.5]undecane scaffold with a methyl substitution at the 5-position. Its molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol and a CAS registry number of 54981-11-2 . The compound has been investigated extensively as a core structure for developing CCR5 receptor antagonists, particularly in HIV therapy, due to its high binding affinity (IC₅₀ = 5.1 nM in CCR5-binding assays) and favorable pharmacokinetic properties (66% oral bioavailability, 4.19 h half-life in rats) .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

5-methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C9H16N2O2/c1-7-6-11-8(12)13-9(7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)

InChI Key

AHTDPOZMLNIELW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)OC12CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency and the ability to introduce diverse substituents .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Modifications

The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold has been modified to explore structure-activity relationships (SAR). Key derivatives include:

Compound Name Substitutions/Modifications Key Features Reference
5-Methyl derivative Methyl at C5 IC₅₀ = 5.1 nM (CCR5), 66% bioavailability, no CYP/hERG inhibition
Diazaspiro21 Undisclosed substituents IC₅₀ = 30 nM (RANTES-binding assay), moderate bioavailability
5-Ethyl derivative Ethyl at C5 Explored for cardiovascular applications; no detailed activity data
9-[3-(p-Fluorobenzoyl)propyl] Fluorobenzoyl-propyl at N9, phenyl at C5 Molecular formula C₂₄H₂₇FN₂O₃ ; CCS (collision cross-section) = 204.0 Ų
4-(3-Fluorobenzyl) derivative 3-Fluorobenzyl at C4 Investigated for GPCR modulation; CAS 1707379-01-8

Pharmacological and Pharmacokinetic Differences

  • Potency : The 5-methyl variant exhibits superior CCR5 antagonism (IC₅₀ = 5.1 nM) compared to diazaspiro21 (IC₅₀ = 30 nM), highlighting the critical role of the methyl group in enhancing binding affinity .
  • Bioavailability : The 5-methyl derivative demonstrates 66% oral bioavailability in rats, outperforming many analogs with bulkier substituents (e.g., fluorobenzoyl or benzyl groups), which may reduce absorption due to increased molecular weight and logP .

Key Research Findings

Scaffold Optimization : Replacement of the cyclic carbamate in the parent scaffold (1-oxa-3,9-diazaspiro[5.5]undecan-2-one) with alternative groups, such as alkyl or aryl chains, led to divergent biological activities. For example:

  • 5-Ethyl substitution (C₉H₁₈N₂O₂) was prioritized for cardiovascular applications but lacked detailed antiviral data .
  • Fluorobenzoyl-propyl derivatives showed reduced solubility but enhanced target selectivity in GPCR models .

Synthetic Accessibility : The 5-methyl compound is commercially available (e.g., American Elements, Enamine Ltd.), whereas analogs like 9-benzyl-3,9-diazaspiro[5.5]undecan-2-one require multi-step synthesis, limiting scalability .

Data Tables

Table 1: Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) logP Bioavailability (%) Half-Life (h) IC₅₀ (nM)
5-Methyl derivative 170.21 1.19 66 4.19 5.1
Diazaspiro21 ~400 (estimated) 4.1 <50 N/A 30
9-[3-(p-Fluorobenzoyl)propyl] 410.21 4.1 N/A N/A N/A

Table 2: Commercial Availability

Compound Supplier Purity CAS Number
5-Methyl derivative American Elements ≥98% 54981-11-2
9-Benzyl derivative BLD Pharm Ltd. 97% 1708264-10-1
4-(3-Fluorobenzyl) derivative BLD Pharm Ltd. 97% 1707379-01-8

Biological Activity

5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one, a compound with the CAS number 54981-12-3, belongs to a class of spirocyclic compounds that exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is C9H16N2O2C_9H_{16}N_2O_2, with a molecular weight of 184.236 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.

PropertyValue
CAS Number54981-12-3
Molecular FormulaC₉H₁₆N₂O₂
Molecular Weight184.236 g/mol
LogP1.142
PSA50.36 Ų

1. Anticancer Activity

Research has indicated that compounds containing the diazaspiro[5.5]undecane framework can exhibit anticancer properties. A study highlighted the ability of related compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one in cancer models remains to be fully elucidated but shows promise based on structural analogs .

3. Obesity and Metabolic Disorders

The compound has been implicated in the treatment of obesity through mechanisms such as inhibition of acetyl-CoA carboxylase and antagonism against neuropeptide Y receptors, which are involved in appetite regulation . These activities indicate a potential role in managing metabolic disorders, particularly those related to obesity and insulin resistance.

4. Central Nervous System Effects

Preliminary studies suggest that diazaspiro compounds may influence central nervous system (CNS) disorders by modulating neurotransmitter systems. For instance, some derivatives exhibit activity at orexin receptors, which are involved in sleep-wake regulation and appetite control . However, further research is necessary to establish the efficacy and safety of these compounds in CNS applications.

Case Studies

Several studies have examined the pharmacological profiles of related diazaspiro compounds:

  • Study on Obesity Treatment : A study evaluated several derivatives for their ability to modulate MCH-R1 (melanin-concentrating hormone receptor), finding binding affinities that support their use in obesity treatment .
  • Antiviral Activity Assessment : Research on CCR5 antagonists derived from diazaspiro frameworks demonstrated effective inhibition of HIV entry in vitro, providing a basis for further development into therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.